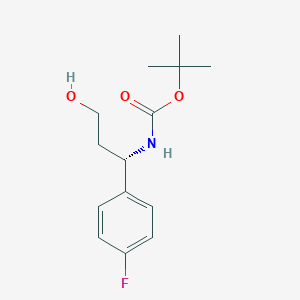
tert-Butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropyl)carbamate is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a fluorophenyl-substituted alcohol under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a carbonyl-substituted carbamate.
Reduction: Formation of a phenyl-substituted carbamate.
Substitution: Formation of various alkyl or aryl-substituted carbamates.
Scientific Research Applications
tert-Butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethanolamine: Another carbamate used as a protecting group for amines.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure with a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
tert-Butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropyl)carbamate is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C14H20FNO3 |
|---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(4-fluorophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1 |
InChI Key |
DUIAONVVNKFUPE-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















